6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazine family, a class of heterocyclic compounds featuring fused chromene and oxazine rings. Its structure includes:
- 6-Chloro substituent: An electron-withdrawing group that enhances molecular stability and influences electronic interactions .
- 4-Ethyl group: A lipophilic substituent that may improve membrane permeability compared to smaller alkyl groups like methyl .
- 9-[2-(4-Fluorophenyl)ethyl] side chain: A bulky aromatic substituent with a fluorine atom, known to modulate biological activity through enhanced binding affinity and metabolic stability .
Properties
Molecular Formula |
C21H19ClFNO3 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19ClFNO3/c1-2-14-9-19(25)27-20-16(14)10-18(22)21-17(20)11-24(12-26-21)8-7-13-3-5-15(23)6-4-13/h3-6,9-10H,2,7-8,11-12H2,1H3 |
InChI Key |
XVLYKJZIMLJZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the chromeno-oxazinone core: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of substituents: The chloro, ethyl, and fluorophenyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Trends :
Electronic Effects
- 4-Ethyl vs. 4-methyl (): Ethyl’s higher lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs.
Biological Activity
The compound 6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities—including anticancer and anti-inflammatory properties—and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a chromeno framework fused with an oxazine ring, which is known to influence its biological activity.
Synthesis
The synthesis of chromeno derivatives often employs multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules. MCRs have been shown to yield compounds with diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For example:
- In vitro studies demonstrated that derivatives of chromeno compounds inhibit cell proliferation in various cancer cell lines.
- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 20 | Cell cycle arrest |
| Target Compound | A549 (Lung Cancer) | 18 | Caspase activation |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In animal models and cell cultures:
- Inhibition of pro-inflammatory cytokines was observed, suggesting a modulatory effect on inflammatory pathways.
- Studies using gelatin zymography indicated that the compound inhibits matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation.
Case Studies
- Study on Chromeno Derivatives : A study evaluated a series of chromeno derivatives for their anti-inflammatory effects. The target compound showed a significant reduction in MMP-2 and MMP-9 levels compared to control groups.
- Anticancer Efficacy in vivo : In an animal model of lung cancer, administration of the target compound led to a marked decrease in tumor size and weight compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
